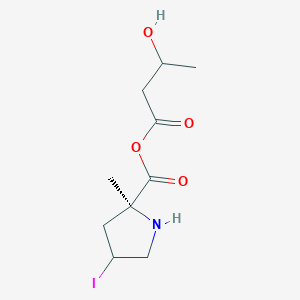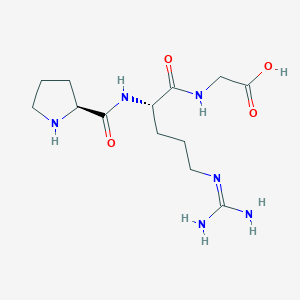
Pro-Arg-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proline-Arginine-Glycine (Pro-Arg-Gly) is a tripeptide composed of the amino acids proline, arginine, and glycine. Tripeptides like this compound are short chains of amino acids that play crucial roles in various biological processes. This compound is particularly notable for its involvement in regulating the function of anticoagulation and insular systems under conditions such as persistent hyperglycemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pro-Arg-Gly can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Pro-Arg-Gly undergoes various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Modified peptides with altered biological activity.
Substitution: Peptide analogs with different functional properties.
Aplicaciones Científicas De Investigación
Pro-Arg-Gly has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in regulating blood coagulation and glucose metabolism.
Industry: Utilized in the development of bio-compatible materials and pharmaceuticals
Mecanismo De Acción
Pro-Arg-Gly exerts its effects through interactions with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in blood coagulation and glucose metabolism. The arginine residue plays a key role in binding to target proteins and influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Pro-Gly-Pro: Another tripeptide with different biological activities.
Gly-Pro-Arg-Pro: A tetrapeptide with anticoagulant properties.
N-Ac-Trp-Pro-Arg-Gly-NH2: An analog with potential antidepressant effects
Uniqueness
Pro-Arg-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. Its ability to regulate anticoagulation and glucose metabolism sets it apart from other similar peptides .
Propiedades
Fórmula molecular |
C13H24N6O4 |
|---|---|
Peso molecular |
328.37 g/mol |
Nombre IUPAC |
2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N6O4/c14-13(15)17-6-2-4-9(11(22)18-7-10(20)21)19-12(23)8-3-1-5-16-8/h8-9,16H,1-7H2,(H,18,22)(H,19,23)(H,20,21)(H4,14,15,17)/t8-,9-/m0/s1 |
Clave InChI |
BNBBNGZZKQUWCD-IUCAKERBSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


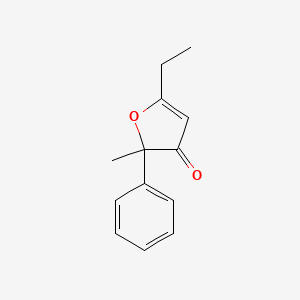
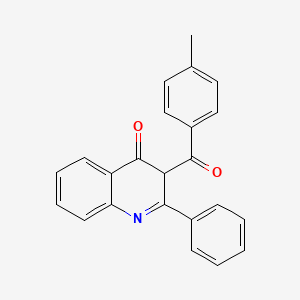
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
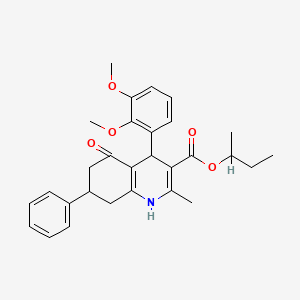
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
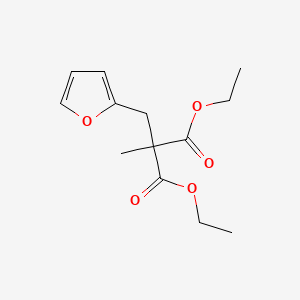

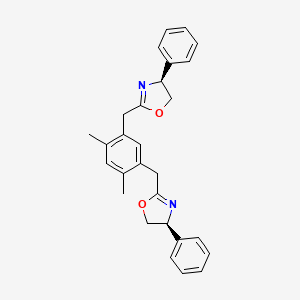
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

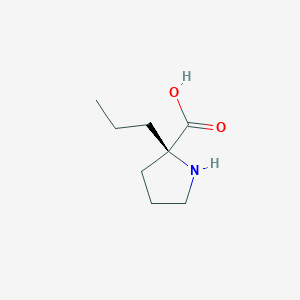
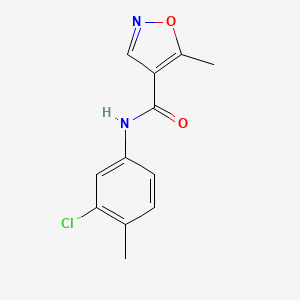
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
